molecular formula C4H3Cl2NO2 B1367112 Methyl 2,2-dichloro-2-cyanoacetate CAS No. 25761-68-6

Methyl 2,2-dichloro-2-cyanoacetate

Cat. No.: B1367112
CAS No.: 25761-68-6
M. Wt: 167.97 g/mol
InChI Key: HNNGARZGMDAFAF-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-2-cyanoacetate is an organic compound with the molecular formula C4H3Cl2NO2. It is a versatile intermediate used in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. The compound is characterized by its dichloro and cyano functional groups, which impart unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dichloro-2-cyanoacetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with dichloroacetic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for efficient large-scale synthesis. The product is then purified through distillation or recrystallization to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dichloro-2-cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,2-dichloro-2-cyanoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2,2-dichloro-2-cyanoacetate involves its reactivity with nucleophiles and electrophiles. The dichloro and cyano groups make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Methyl 2,2-dichloro-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:

The uniqueness of this compound lies in its combination of dichloro and cyano functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 2,2-dichloro-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2/c1-9-3(8)4(5,6)2-7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNGARZGMDAFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502078
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25761-68-6
Record name Methyl dichloro(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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